molecular formula C18H17ClFN3O3S B2951655 N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216623-31-2

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No.: B2951655
CAS No.: 1216623-31-2
M. Wt: 409.86
InChI Key: XXGAHUUVDRHQPP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by three key structural features:

  • N-methylisoquinoline-5-sulfonamide: A bicyclic aromatic system (isoquinoline) with a sulfonamide group at position 5 and an N-methyl substitution, likely influencing solubility and target affinity.
  • Acetamide backbone: A flexible linker connecting the fluorophenyl and isoquinoline moieties, common in bioactive molecules for conformational adaptability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-16-7-3-2-6-15(16)19)26(24,25)17-8-4-5-13-11-20-10-9-14(13)17;/h2-11H,12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGAHUUVDRHQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClFN3O3SC_{18}H_{17}ClFN_3O_3S, with a molecular weight of approximately 397.85 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in pain and inflammation pathways. For instance, some derivatives exhibit selective COX-2 inhibition, which is associated with reduced inflammatory responses .
  • Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT2C), influencing neurotransmitter signaling pathways that regulate mood and anxiety . Functional selectivity at these receptors can lead to antipsychotic effects, as seen in related compounds.

Biological Activity Data

Activity Type Observed Effects Reference
AntinociceptiveSignificant reduction in pain response
Anti-inflammatoryInhibition of COX-2 with IC50 values
AntidepressantModulation of serotonin pathways
NeuroprotectiveProtection against neurodegeneration

Case Studies

  • Antinociceptive Activity : A study demonstrated that related compounds with similar structures exhibited antinociceptive properties through opioid receptor activation and ASIC-1α channel blockage. This suggests that this compound may similarly modulate pain pathways effectively .
  • Inflammation Models : In animal models, compounds with sulfonamide groups showed reduced edema formation compared to standard anti-inflammatory drugs like celecoxib. This indicates a promising profile for managing inflammatory conditions .
  • Neuroprotection : Research has indicated that derivatives of isoquinoline can protect neuronal cells from damage by inhibiting GSK3β, a target in neurodegenerative diseases. The compound's structure may enhance its neuroprotective capabilities through this pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights structural similarities and differences between the target compound and related acetamide derivatives:

Compound Name Key Substituents Biological/Industrial Use Reference
N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride 2-fluorophenyl, N-methylisoquinoline-5-sulfonamide Hypothetical: Kinase inhibition N/A
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Hydroxypyrimidinylsulfanyl, 5-methylisoxazole Antimicrobial or enzyme modulation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl, methylsulfonyl Intermediate in heterocyclic synthesis
2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) 2,6-dimethylphenyl, methoxymethyl Herbicide (pesticide)
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide 4-chlorophenylsulfanyl, diethylsulfamoyl Research chemical (unspecified)
Key Observations:
  • Fluorine vs. Chlorine Substitutions : Fluorine’s electronegativity and small atomic radius enhance binding precision compared to bulkier chlorine in compounds like alachlor or N-(4-chloro-2-nitrophenyl) derivatives .
  • Sulfonamide vs. Sulfonyl/Sulfamoyl Groups: The target’s isoquinoline-sulfonamide group may confer higher target specificity than alachlor’s methoxymethyl or the diethylsulfamoyl group in ’s compound .
  • Isoquinoline vs. Pyrimidine/Isoxazole Cores: The isoquinoline system’s planar structure could facilitate intercalation or protein binding, unlike pyrimidine/isoxazole-based analogs in .

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